Adenine monohydrochloride hemihydrate

Descripción

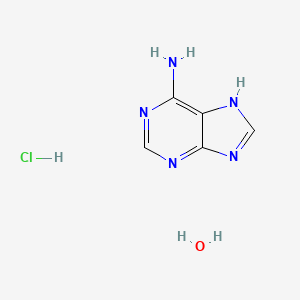

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

7H-purin-6-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDTAUFFBYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975961 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-72-7 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6055-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

Chemical Properties

Adenine hydrochloride hydrate is the salt resulting from the protonation of the basic adenine molecule by hydrochloric acid. This protonation typically occurs at one of the nitrogen atoms in the purine (B94841) ring system, enhancing its solubility in water compared to the free base.

| Property | Value/Description |

| Molecular Formula | C₅H₅N₅·HCl·xH₂O |

| Molecular Weight | 171.59 g/mol (anhydrous basis) sigmaaldrich.com |

| Protonation | Protonation occurs on a nitrogen atom of the purine ring, typically N1. psu.edu |

| Reactivity | It serves as a precursor in the synthesis of various adenine derivatives and nucleotides. chemimpex.com It can participate in the formation of metal-organic frameworks (MOFs). |

Physical Properties

The physical characteristics of adenine hydrochloride hydrate are well-documented, particularly its solid-state properties.

| Property | Value/Description |

| Appearance | White to off-white crystalline powder. chemimpex.com |

| Melting Point | Approximately 285-291 °C (with decomposition). chemimpex.com |

| Solubility | Soluble in water. iucr.org The hydrochloride form is significantly more water-soluble than the adenine free base. |

| Crystal Structure | The hemihydrate form (C₅H₅N₅·HCl·0.5H₂O) crystallizes in the monoclinic space group P2/c. iucr.org |

Spectroscopic and Advanced Analytical Characterization of Adenine Hydrochloride Hydrate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and bonding of adenine (B156593) hydrochloride hydrate (B1144303). These methods probe the vibrational modes of the molecule, offering a unique fingerprint of its chemical identity.

Spectroscopic Signatures of Protonation and Hydration

The protonation of adenine at specific nitrogen atoms and the presence of water of hydration significantly influence the vibrational spectra of adenine hydrochloride hydrate. Protonation alters the electron distribution within the purine (B94841) ring, leading to shifts in the vibrational frequencies of the ring and the exocyclic amino group. Studies have shown that the IR and Raman spectra of adenine hydrochloride are distinct from those of neutral adenine. scispace.comkisti.re.kr

The presence of water molecules introduces new vibrational modes, primarily associated with O-H stretching and bending, which can be observed in the IR spectrum. Furthermore, hydrogen bonding between the water molecules, the chloride ion, and the protonated adenine molecule can cause broadening and shifting of the vibrational bands. nih.gov The analysis of these spectral changes provides valuable information about the sites of protonation and the nature of the hydration shell. For instance, changes in the C-O-P-O-C stretching modes in related RNA molecules upon ion binding indicate structural tightening. nih.gov Similarly, the PO2− stretching vibration is sensitive to interactions with hydrated ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. It provides detailed information about the connectivity of atoms and their spatial arrangement.

Isotopic Labeling for Structural and Mechanistic Studies

To enhance the resolution and simplify the analysis of NMR spectra, especially for complex biomolecules, isotopic labeling is often employed. chemie-brunschwig.chacs.orgnih.gov In the context of adenine hydrochloride hydrate, labeling with stable isotopes such as ¹⁵N and ¹³C can be particularly informative. chemie-brunschwig.chisotope.comisotope.com For example, ¹⁵N NMR spectroscopy has been used to study the tautomerism and protonation of adenine and its derivatives. acs.org By selectively labeling specific nitrogen atoms, it is possible to unambiguously identify the site of protonation. acs.orgnih.gov This approach has been crucial in confirming that protonation primarily occurs at the N1 position in acidic solutions.

Isotopically labeled adenine, often as the hydrochloride hydrate salt, is commercially available for use as an internal standard in quantification studies by GC- or LC-MS or as a precursor in the synthesis of labeled nucleic acids for NMR structural studies. isotope.comisotope.combioscience.co.ukcaymanchem.com

Conformational Analysis in Solution

¹H NMR spectroscopy provides valuable data on the conformation of adenine hydrochloride hydrate in solution. The chemical shifts of the protons are sensitive to their local electronic environment, which is influenced by the molecule's conformation and interactions with the solvent. chemicalbook.comhmdb.ca For instance, studies on the self-aggregation of adenine in aqueous solutions have utilized NMR to understand the stacking interactions between adenine molecules. researchgate.net In the context of larger molecules containing adenine, such as ricin A-chain (RTA), fluorescence spectroscopy, complemented by structural data, has been used to study conformational changes upon adenine binding. nih.gov While not directly on adenine hydrochloride hydrate, these studies highlight the utility of spectroscopic methods in probing the conformational dynamics of the adenine moiety.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds. In the study of adenine hydrochloride hydrate, MS can be used to confirm the molecular weight and to analyze its fragmentation patterns. nih.gov Experimental data from techniques like tandem mass spectrometry (MS/MS) can provide structural information by breaking the molecule into smaller, charged fragments. nih.gov

Isotopically labeled adenine hydrochloride hydrate, such as Adenine-¹⁵N₅ hydrochloride hydrate, is frequently used as an internal standard for quantitative analysis of adenine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com This allows for accurate measurement of adenine concentrations in complex biological samples.

Characterization of Adenine and its Derivatives

The characterization of adenine and its related compounds is achieved through a variety of spectroscopic and analytical techniques. X-ray diffraction analysis, for instance, is crucial for determining the solid-state structure. The crystal structure of anhydrous adenine is monoclinic, with molecules connected through N-H···N hydrogen bonds and stacked along specific crystallographic planes. aps.org

The synthesis of adenine derivatives, such as connecting adenine with aromatic rings via amide or urea (B33335) bonds, has been reported. ecust.edu.cnresearchgate.net These derivatives often exhibit altered optical properties. For example, N7-(2-pyrimidyl)-adenine and N9-(2-pyrimidyl)-adenine have been synthesized and characterized by X-ray diffraction. csic.es Unexpectedly, the N7-substituted product can be the major isomer due to the formation of an intramolecular hydrogen bond. csic.es This N7-isomer is unstable under acidic conditions, such as in the presence of hydrochloric acid (HCl), and can undergo an opening of the imidazole (B134444) ring. csic.es

Advanced techniques like surface-enhanced Raman spectroscopy (SERS) have been utilized to probe chemical changes in nucleic acid bases, allowing for the quantification of oxidation levels in adenine samples. acs.org The table below summarizes the characterization of various adenine derivatives found in research studies.

| Compound/Derivative | Characterization Method(s) | Key Findings |

| Anhydrous Adenine | Single-crystal X-ray diffraction, DFT calculations | Monoclinic crystal structure; molecules form sheets held by N-H···N hydrogen bonds. aps.org |

| N7/N9-(2-pyrimidyl)-adenine | X-ray diffraction analysis | N7 isomer is major product due to intramolecular H-bond; unstable in HCl. csic.es |

| Adenine-Aromatic Conjugates | UV Absorption, Fluorescence Spectroscopy | Show enhanced absorption in the UVA/UVB region (283-295 nm) compared to natural adenine. ecust.edu.cnresearchgate.net |

| 8-(1-pentyl-1H-1,2,3-triazole-4-yl)-2'-deoxyadenosine (AT) | Photophysical characterization | A fluorescent adenine analogue with high quantum yields in DNA. oup.com |

| Oxidized Adenine (8-oxo-dATP) | Raman Spectroscopy, SERS | SERS can be used for quantitative assessment of the percentage of oxidized nucleotides. acs.org |

Studies of Cluster Formation and Nucleation Processes

The transition from individual molecules in solution or the gas phase to a crystalline solid begins with cluster formation and nucleation. Ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful tool for investigating these early-stage processes by analyzing the size and shape of small molecular clusters. nih.gov

Studies using IMS-MS have provided insights into the growth of adenine clusters. nih.gov Research has shown that counter-ions, such as sulfate (B86663) ions, play a significant role in stabilizing adenine clusters, particularly at a 1:1 adenine-to-sulfate ratio. nih.gov These stabilized clusters are considered precursors to the formation of single crystals. nih.gov

By examining clusters ranging in size from n=2 to 40 molecules, researchers have been able to predict the critical nucleation size for adenine. nih.gov The predicted size is between 8 and 14 molecules (n=8-14), which correlates well with the known unit cell dimensions of adenine crystals. nih.gov This correlation suggests that IMS-MS can effectively identify critical nucleation sizes and provide structural information that is consistent with crystallographic data. nih.gov This approach is valuable for understanding how various additives can influence the assembly of small molecules and the growth of different crystal polymorphs. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic structure of molecules like adenine hydrochloride hydrate. It provides information on electronic transitions and is sensitive to environmental factors such as pH.

Electronic Transitions and Absorption Characteristics

Adenine exhibits strong ultraviolet absorption, a characteristic feature of purine and pyrimidine (B1678525) bases. The absorption spectrum of adenine in aqueous solution typically shows a primary absorption maximum (λmax) around 260 nm to 262 nm. researchgate.netcambridge.org For adenine hydrochloride specifically, the λmax is consistently reported between 261 nm and 263 nm when measured in 0.1 N HCl. vwr.commpbio.com

This strong absorption band is primarily attributed to π-π* electronic transitions within the conjugated π-electron system of the purine ring. researchgate.netmdpi.com Weaker n-π* transitions may also occur but are often obscured by the more intense π-π* band. researchgate.netmdpi.com The polarity of the solvent can influence the absorption characteristics; a shift to longer wavelengths (red shift) is often observed when moving from non-polar to polar solvents, indicating stabilization of the π* orbital. researchgate.net

The table below shows the maximum absorption wavelength of adenine in various solvents, illustrating the effect of the solvent environment on its electronic transitions.

| Solvent | λmax (nm) |

| Water | 202 |

| Ethanol | 205 |

| Dimethylformamide (DMF) | 205, 271 |

| Methanol | 218 |

| Dimethyl sulfoxide (B87167) (DMSO) | 256 |

Data sourced from researchgate.netmdpi.com

pH-Dependent Spectroscopic Behavior

The UV-Vis absorption spectrum of adenine is highly dependent on the pH of the solution. This is because the nitrogen atoms in the purine ring system can be protonated or deprotonated, altering the electronic structure of the molecule. Adenine can act as a cationic, neutral, or anionic ligand depending on the pH. banglajol.info

Acidic pH (e.g., pH 5): In acidic solutions, adenine is protonated and exists as a cation (adeninium). banglajol.info Electrochemical studies show that the reducible form of adenine is the protonated species, with the peak current in cyclic voltammetry being constant up to pH 5.5 before decreasing markedly. umich.edu Electron spin resonance (ESR) studies on one-electron oxidized adenine also show that the cation radical (A•+) is the stable species in the pH range of 3 to 7. nih.gov

Neutral pH (e.g., pH 7): Around neutral pH, adenine exists as a neutral molecule. banglajol.info

Alkaline pH (e.g., pH 8 and above): In alkaline conditions, adenine can be deprotonated at the N(9)-H group, forming an anionic species (adeninato). banglajol.info

This pH-dependent behavior is critical in understanding the interaction of adenine with other molecules, such as metal ions, where its coordination behavior changes with the protonation state. banglajol.info The versatile coordinating nature of adenine is facilitated by the protonation or deprotonation of the molecule, which is directly influenced by the pH of the medium. banglajol.info

| pH Range | Predominant Species |

| Acidic (e.g., < 6) | Cationic (Adeninium) banglajol.infoumich.edu |

| Neutral (e.g., ~7) | Neutral (Adenine) banglajol.info |

| Alkaline (e.g., > 8) | Anionic (Adeninato) banglajol.info |

Chemical Synthesis and Derivatization of Adenine Hydrochloride Hydrate

Enzymatic Synthesis of Modified Nucleotides

The combination of chemical synthesis and enzymatic processes, often termed chemo-enzymatic synthesis, provides an efficient and highly specific route to producing modified nucleotides. This approach leverages the high selectivity of enzymes to overcome challenges in traditional organic synthesis, such as the need for extensive protection and deprotection steps. Enzymes like ribokinase, phosphoribosyl pyrophosphate synthetase, and various phosphoribosyltransferases are instrumental in converting modified adenine (B156593) bases into their corresponding nucleoside triphosphates (NTPs). researchgate.netoup.com This methodology is particularly valuable for creating isotopically labeled nucleotides for biophysical studies.

Isotopically labeled nucleotides, including those containing deuterium (B1214612) (²H), are invaluable tools in structural biology, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large nucleic acids like DNA and RNA. scienceopen.com The introduction of deuterium at specific sites on the ribose sugar or the nucleobase itself helps to simplify complex NMR spectra and allows for the detailed study of molecular structure, dynamics, and interactions. scienceopen.comresearchgate.net

A common strategy involves the enzymatic conversion of a specifically deuterated ribose into the corresponding nucleoside triphosphate. For instance, a deuterated ribose can be phosphorylated by a ribokinase, then converted to phosphoribosyl pyrophosphate (PRPP), and finally coupled to the adenine base to form the nucleotide. scienceopen.com Chemo-enzymatic methods have been developed that offer significant improvements in speed and yield compared to earlier protocols, allowing for the synthesis of ATP in as little as 4-5 hours with yields over 90%. oup.com

Researchers have successfully synthesized a variety of labeled adenine derivatives for structural analysis. These include nucleotides deuterated at the C8 position of the purine (B94841) ring and those with atom-specific ¹³C and ¹⁵N labels, such as [2-¹³C, 7-¹⁵N]-adenosine 5′-triphosphate. researchgate.netresearchgate.net Such specific labeling patterns are critical for resolving spectral crowding in large RNAs and for probing key interaction sites like the Watson-Crick and Hoogsteen faces of adenosine (B11128) residues. researchgate.net

Table 1: Examples of Enzymatically Synthesized Labeled Adenine Nucleotides

| Labeled Nucleotide/Precursor | Synthesis Method | Application | Reference |

|---|---|---|---|

| [5′,5″-²H]Ribose-derived NTPs | Chemo-enzymatic | Probing RNA structure and cleavage mechanisms | scienceopen.com |

| [2-¹³C, 7-¹⁵N]-Adenosine 5′-triphosphate | Chemo-enzymatic | NMR analysis of large RNA structure and dynamics | researchgate.net |

| C8-Deuterated Adenine Derivatives | Chemical exchange followed by enzymatic steps | Simplify NMR spectra for structural studies | oup.comresearchgate.net |

Coordination Compound Synthesis

Adenine is a highly versatile ligand in coordination chemistry due to the presence of five nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6 amino group) that can serve as potential binding sites for metal ions. mdpi.com This versatility allows for the formation of a wide range of metal-adenine complexes with diverse structures and properties, from simple monomers to complex coordination polymers. nih.gov The specific coordination mode is influenced by several factors, including the identity of the metal ion, the reaction pH, and the presence of other ancillary ligands. banglajol.info

The structural diversity of metal-adenine complexes is extensive, driven by adenine's ability to act as a monodentate, bidentate, or bridging ligand. The pH of the reaction medium plays a critical role by altering the protonation state of the purine ring. In acidic conditions (pH < 7), adenine is often protonated at the N1 position to form an adeninium cation, which typically coordinates to metal ions through the N7 site. banglajol.info At neutral pH, adenine is uncharged and can coordinate through various sites, while in alkaline conditions (pH > 7), deprotonation at the N9 position creates an adeninato anion, making N9 a more favorable coordination site. banglajol.info

A wide variety of metals have been used to synthesize adenine complexes, including first-row transition metals like copper(II), iron(III), and nickel(II), as well as precious metals like palladium(II), platinum(II), and rhodium(III). mdpi.comsci-hub.se

Copper(II) Complexes : Studies on copper(II)-adenine systems demonstrate significant structural diversity. Depending on the pH, complexes such as [Cu(adeninium)Cl₃], [Cu(adenine)(H₂O)Cl₂], and [Cu(H₂O)₂(adeninato)₂] can be synthesized, showcasing how the ligand's charge dictates the final structure. banglajol.inforesearchgate.net Dinuclear copper(II) complexes have also been created using N⁶-alkyladeninium derivatives, where the adenine moiety acts as a bidentate NN donor. mdpi.com

Palladium(II) and Platinum(II) Complexes : These metals can form complexes where adenine acts as a bidentate ligand, coordinating through both the cyclic N7 and the exocyclic amino group. sci-hub.se

Organometallic Complexes : Organometallic fragments like CpRh (Cp = pentamethylcyclopentadienyl) can form unique triangular, dome-like structures with 9-methyladenine, where the ligand bridges three rhodium centers in a complex µ-η¹(N1):η²(N6, N7) fashion. osti.gov

This ability to form varied and predictable structures makes adenine a valuable component in the design of metal-nucleobase frameworks and other advanced materials. nih.gov

Table 2: Structural Diversity of Metal-Adenine Complexes

| Metal Ion | Adenine Form | Key Coordination Sites | Structural Features | Reference |

|---|---|---|---|---|

| Copper(II) | Adeninium (cationic) | N7 | Mononuclear tetrahedral complex | banglajol.info |

| Copper(II) | Adenine (neutral) | N/A | Mononuclear complex | banglajol.info |

| Copper(II) | Adeninato (anionic) | N9 | Mononuclear complex | banglajol.info |

| Copper(II) | N⁶-alkyladeninium | N3, N6 (bidentate) | Dinuclear, chloride-bridged complex | mdpi.com |

| Palladium(II) | Adenine (neutral) | N7, exocyclic NH₂ | Bidentate mononuclear complex | sci-hub.se |

| Rhodium(III) | Adenine (neutral) | N3 | Monodentate mononuclear complex | sci-hub.se |

Rational Design of Adenine-Based Scaffolds

The rational design of bioactive molecules involves the systematic modification of a chemical scaffold to optimize its interaction with a specific biological target. The adenine framework is an excellent starting point for such design due to its prevalence in essential biological cofactors (e.g., ATP, NAD) and its well-understood binding modes within enzyme active sites. nih.govchemsrc.com By strategically modifying the adenine core, researchers can develop potent and selective inhibitors or antagonists for various therapeutic targets.

A prominent example is the rational design of inhibitors for bacterial histidine kinases (HKs), which are crucial for bacterial virulence and antibiotic resistance. nih.gov The design process often begins with screening compound libraries to find initial "hits." These hits are then optimized based on detailed structure-activity relationship (SAR) assessments and computational docking studies. nih.govnih.gov

For adenine-based HK inhibitors, several key design principles have been established:

Interaction with Conserved Residues : An amine group on the inhibitor scaffold is essential for interacting with a highly conserved aspartate residue in the HK active site, which dictates the inhibitor's binding orientation. nih.gov

Enhanced Binding Affinity : The incorporation of an N-NH-N triad (B1167595) into the scaffold is highly preferred for binding to a set of conserved glycine, aspartate, and asparagine residues. nih.gov

Increased Potency : Adding hydrophobic and electron-withdrawing groups at various positions on the adenine core can significantly enhance the inhibitor's potency. nih.gov

Achieving Selectivity : To avoid off-target effects, such as inhibiting human kinases like HSP90 which have a similar ATP-binding fold, selectivity is engineered into the scaffold. This can be achieved by adding groups, such as a six-membered ring, that specifically target less-conserved regions of the bacterial enzyme, like the "ATP-lid". nih.gov

This approach has also been applied to design derivatives for other targets, such as the development of istradefylline (B1672650) derivatives based on an adenine scaffold to act as antagonists for the A₂A adenosine receptor. researchgate.net

Role of Adenine Hydrochloride Hydrate in Biochemical and Biological Research Methodologies

Applications in Nucleic Acid Synthesis and Modification

The primary role of adenine (B156593) in biological systems is as a core component of nucleic acids. Adenine hydrochloride hydrate (B1144303) serves as a direct and essential precursor for the synthesis and modification of both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).

Adenine is one of the four canonical nucleobases that constitute the building blocks of DNA and RNA. medchemexpress.comnbinno.com In DNA, adenine pairs with thymine (B56734) via two hydrogen bonds, a fundamental interaction that stabilizes the double helix structure. mpbio.com In RNA, adenine pairs with uracil. mpbio.com Adenine hydrochloride hydrate is widely utilized in molecular biology and biochemistry as a key component for the in vitro synthesis of these nucleic acids. chemimpex.comchemimpex.com Researchers depend on this compound to provide the necessary adenine moiety for constructing oligonucleotides and for various molecular biology techniques that require the synthesis of DNA or RNA. nbinno.com Its role is foundational to the accurate replication and transcription of genetic information in experimental setups. nbinno.com

The fields of genetic engineering and synthetic biology rely heavily on the ability to construct and modify genetic material. Adenine hydrochloride hydrate is crucial for these applications as it provides an essential component for synthesizing the required nucleotides. chemimpex.comchemimpex.com Techniques central to genetic diagnostics and engineering, such as the Polymerase Chain Reaction (PCR), depend on a ready supply of all necessary nucleotide precursors to amplify specific DNA sequences. nbinno.com Adenine hydrochloride hydrate contributes to this pool of precursors, enabling research focused on gene expression, DNA repair mechanisms, and the study of genetic mutations. nbinno.com

Energy Metabolism and Cofactor Biology

Beyond its role in genetics, adenine is a cornerstone of cellular energy and metabolic processes. Adenine hydrochloride hydrate serves as a precursor to molecules that are indispensable for energy transfer and a wide range of enzymatic reactions.

Adenine is a core component of adenosine (B11128) triphosphate (ATP), the primary molecule for storing and transferring energy in cells. mpbio.comchemimpex.comacademie-sciences.fr When adenine attaches to a ribose sugar, it forms adenosine, which can then be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and ATP. mpbio.com ATP is utilized across a vast array of cellular processes as a source of chemical energy. mpbio.com Research has shown that adenine is crucial for restoring cellular energy levels. For instance, in studies with cultured primary astrocytes depleted of ATP, the application of adenine in combination with glucose and other nucleosides like inosine (B1671953) or guanosine (B1672433) was shown to enable rapid ATP restoration. nih.gov This highlights the direct role of adenine as a necessary precursor for the synthesis of new AMP, which is the building block for replenishing the cell's energy currency. nih.gov

Adenine is an integral structural component of several essential cofactors. krackeler.comsigmaaldrich.comfishersci.ca These include Nicotinamide (B372718) Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD), both of which are critical to cellular respiration and redox reactions. medchemexpress.com As vital coenzymes, NAD and FAD participate in numerous metabolic pathways by accepting and donating electrons. The presence of the adenine moiety within their structure is fundamental to their function. Therefore, providing adenine hydrochloride hydrate in research contexts supports the study of these metabolic pathways and enzyme activities. chemimpex.com

Table 1: Key Adenine-Containing Biomolecules in Metabolism

| Molecule | Class | Primary Function in Research Context |

| ATP | Nucleotide | Energy currency for cellular reactions, phosphate (B84403) donor. chemimpex.comacademie-sciences.fr |

| ADP | Nucleotide | Precursor to ATP, component of signal transduction. |

| AMP | Nucleotide | Precursor to ADP/ATP, signaling molecule (e.g., in cAMP). krackeler.com |

| NAD | Cofactor | Electron carrier in cellular respiration and redox reactions. medchemexpress.comkrackeler.com |

| FAD | Cofactor | Electron carrier in metabolic pathways like the Krebs cycle. medchemexpress.comkrackeler.com |

Cell Culture and Cellular Physiology Studies

Adenine hydrochloride hydrate is a common supplement in cell culture media, where it supports cell growth, proliferation, and viability. chemimpex.comchemimpex.com Its inclusion is particularly important for studying cellular physiology and for experiments requiring robust cell populations. The compound has been used in a variety of specific cell culture applications.

Detailed research findings show its use:

As a supplement in rich media for galactose induction during yeast cell culture. krackeler.comsigmaaldrich.com

For the incubation of specific mammalian cell lines, such as MiaPaCa2, in cell viability and co-culture assays. krackeler.comsigmaaldrich.com

As a component of specialized media, like Pombe Glutamate (PMG) media, for the germination of the fission yeast Schizosaccharomyces pombe. krackeler.comsigmaaldrich.com

As a component of FAD cell culture media and in maintaining organotypic cultures for recreating stratified epithelium. scientificlabs.co.uk

These applications underscore the importance of adenine hydrochloride hydrate in providing an essential metabolite that supports fundamental cellular processes in a controlled laboratory environment. chemimpex.comchemimpex.com

Table 2: Applications of Adenine Hydrochloride Hydrate in Research

| Research Area | Specific Application | Purpose |

| Molecular Biology | DNA/RNA Synthesis | Provides the adenine nucleobase for creating nucleic acid polymers. chemimpex.comchemimpex.com |

| Genetic Engineering | PCR, Gene Synthesis | Acts as a precursor for dATP, enabling DNA amplification and construction. nbinno.com |

| Metabolic Studies | ATP Restoration Assays | Serves as a building block to study the replenishment of cellular energy. nih.gov |

| Cell Biology | Cell Culture Supplement | Promotes cell growth, proliferation, and viability in various organisms. chemimpex.comchemimpex.comkrackeler.com |

| Yeast Genetics | Culture Media Component | Used in specific media for yeast germination and protein induction. krackeler.comsigmaaldrich.com |

Supplementation in Defined Cell Culture Media

Adenine hydrochloride hydrate is frequently utilized as a supplement in defined cell culture media to support the growth and maintenance of various cell types. chemimpex.comchemimpex.com It is a key ingredient in specialized media formulations, such as FAD cell culture media. sigmaaldrich.comscientificlabs.co.uk The compound is particularly beneficial for the culture of specific cell lines, including keratinocytes and limbal-corneal epithelial cells. sigmaaldrich.comsigmaaldrich.com Its inclusion in culture media is essential for studies in genetics, virology, and biotechnology, where it facilitates the synthesis of nucleic acids and promotes robust cell proliferation. chemimpex.com

Promotion of Cell Growth and Proliferation in Various Cell Lines

The role of adenine in cell proliferation is complex and can be context-dependent. In many instances, adenine and its derivatives are known to stimulate cell growth. For example, adenosine has been shown to consistently stimulate DNA synthesis and cell proliferation in various human and mouse colorectal carcinoma cell lines. researchgate.net Supplementation with adenine has also been found to restore and even enhance cell growth and butanol production in Clostridium saccharoperbutylacetonicum at elevated temperatures. nih.gov

Conversely, in certain cancer cell lines, adenine has demonstrated an inhibitory effect on proliferation. Studies have shown that adenine can significantly inhibit the growth of Bel-7402 and Hela cancer cells in a dose- and time-dependent manner, an effect mediated by the induction of apoptosis and arrest of the cell cycle in the S phase. nih.govoncotarget.com

Below is an interactive data table summarizing the observed effects of adenine on the proliferation of different cell lines.

Investigations into Cellular Metabolism and Regulation

Adenine is a cornerstone of cellular metabolism, serving as a building block for DNA and RNA, and as a component of essential cofactors like nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), as well as the primary energy currency of the cell, adenosine triphosphate (ATP). krackeler.comfishersci.ca Consequently, adenine hydrochloride hydrate is a valuable tool for investigating metabolic pathways. chemimpex.com

Research has utilized adenine to study its influence on various cellular processes. For instance, NAD+ supplementation in Chinese hamster ovary (CHO) cells has been shown to improve monoclonal antibody productivity by shifting glucose metabolism from glycolysis to the more efficient oxidative phosphorylation pathway. nih.gov Furthermore, as a signaling molecule, adenine and its derivatives can regulate a multitude of cellular functions, including cell growth and differentiation. nih.govoncotarget.com

Investigational Disease Models

The administration of high doses of adenine is a well-established method for inducing animal models of certain diseases, providing a valuable platform for studying pathogenesis and testing therapeutic interventions. nih.govnih.gov

Induction of Chronic Kidney Disease Models

A widely used and reproducible animal model of chronic kidney disease (CKD) is induced by the administration of adenine. researchgate.netnih.gov This model effectively mimics many key features of human CKD, including renal dysfunction, inflammation, and fibrosis. researchgate.net The induction of CKD through an adenine-rich diet is a relatively simple and consistent method, making it a valuable tool for investigating the pathological mechanisms of the disease. nih.govnih.gov The model is characterized by a progressive decline in kidney function, which can be assessed by measuring markers such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). bmj.comresearchgate.net

Studies of Adenine-Induced Liver Injury

In conjunction with the induction of CKD, adenine administration can also lead to a moderate degree of liver damage. elsevierpure.comnih.gov Studies in rats have shown that an adenine-rich diet can cause histological changes in the liver and elevations in plasma enzymes indicative of hepatic injury. elsevierpure.com This accompanying liver injury in the adenine-induced CKD model allows for the investigation of the complex interplay between renal and hepatic function in disease states. nih.govjst.go.jp

Mechanisms of Crystal Deposition and Inflammation

The primary mechanism underlying adenine-induced nephropathy is the metabolic conversion of excess adenine into 2,8-dihydroxyadenine (B126177) (2,8-DHA). nih.govnih.gov Due to its poor solubility, 2,8-DHA precipitates within the renal tubules, forming crystals that lead to mechanical obstruction. nih.govmdpi.com This crystal deposition is a key initiating event, triggering a cascade of downstream pathological processes.

The accumulation of 2,8-DHA crystals within the renal tubules and interstitium provokes a robust inflammatory response. physiology.orgnih.gov This inflammation is a critical driver of the subsequent tubulointerstitial fibrosis and progressive renal insufficiency. physiology.org The inflammatory process involves the activation of various pathways, including the NF-κB system, and the infiltration of immune cells such as macrophages. physiology.orgnih.gov The formation of granulomas centered around the 2,8-DHA crystals is a common histological finding in both animal models and human patients with adenine phosphoribosyltransferase (APRT) deficiency, a genetic disorder that leads to the accumulation of 2,8-DHA. academie-sciences.fracademie-sciences.fr

Below is an interactive data table summarizing the key pathological features of adenine-induced disease models.

: Protein-Nucleic Acid Interactions

Adenine, a fundamental component of nucleic acids, plays a pivotal role in the intricate interactions between proteins and nucleic acids. The protonated form, available for study as adenine hydrochloride hydrate, is particularly significant for elucidating the specific recognition mechanisms that govern these biological processes. The positive charge introduced by protonation, typically at the N1 position of the purine (B94841) ring, fundamentally alters the hydrogen bonding capabilities and electrostatic profile of the adenine moiety. This allows researchers to model and investigate recognition events that are pH-dependent or that occur in specific microenvironments within a cell, such as the proximity of acidic amino acid residues.

The study of protein-nucleic acid interactions often involves understanding how proteins recognize specific DNA or RNA sequences. The protonated state of adenine can influence these interactions by enabling unique stacking and hydrogen bonding patterns that would not be possible with neutral adenine. For example, research has shown that the protonated imidazolyl group of histidine, an amino acid frequently found in protein active sites, preferentially stacks with adenine, a behavior not observed with the neutral imidazolyl group nih.gov. This finding suggests that pH changes, which alter the protonation state of histidine, can act as a switch to modulate the binding and release of adenine-containing substrates like RNA nih.gov. Furthermore, analyses of ATP-binding proteins have revealed distinct patterns of interaction where positively charged amino acid residues, such as lysine (B10760008) and arginine, are strategically positioned to interact with the adenine base through a combination of cation-π interactions and hydrogen bonds nih.gov.

Modeling and Characterization of Base Pair Mismatches

Adenine hydrochloride hydrate serves as a valuable model compound for studying the structure and stability of base pair mismatches in DNA. Mismatches, such as an adenine-guanine (A-G) pair, can arise from replication errors or DNA damage. The protonation of one of the bases is often a key factor in the stabilization of these non-canonical pairings.

In the case of an A-G mismatch, structural studies have shown that the duplex can be stabilized by the protonation of the N1 atom of adenine nih.gov. This allows for the formation of a stable A(anti)·G(syn) base pair held together by two hydrogen bonds. X-ray diffraction studies of synthetic DNA dodecamers containing A-G mismatches have provided precise atomic coordinates, confirming this structure. The stability of such mismatches is often pH-dependent, a characteristic that can be explored using protonated adenine analogs in biophysical studies nih.gov. These models are crucial for understanding the mechanisms of DNA repair enzymes, which must recognize and correct such mismatches to maintain genomic integrity.

Table 1: Crystallographic Data for a Model Protein-Nucleic Acid Interaction Compound

The following table presents crystallographic data for 3-(adenin-9-yl)propionhistamide hydrochloride monohydrate, a model compound used to study the interactions between a protonated imidazolyl group (as in histidine) and adenine nih.gov.

| Parameter | Value |

| Formula | C11H14N7O · HCl · H2O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 10.314 (1) |

| b (Å) | 7.854 (1) |

| c (Å) | 20.780 (1) |

| β (°) | 92.765 (4) |

| Z | 4 |

This data illustrates the precise structural arrangement that can be determined for model systems involving protonated adenine, providing insights into stacking interactions.

Role of Protonation in Intermolecular Recognition

The protonation of adenine is a critical factor in molecular recognition, influencing both the geometry and the energetics of intermolecular interactions. The addition of a proton, typically at the N1 position, allows adenine to act as a hydrogen bond donor at this site, creating novel binding possibilities. This is particularly relevant in the context of protein binding pockets or in the formation of complex RNA structures where pH can be locally modulated acs.org.

The change in the electronic properties of the adenine ring upon protonation significantly affects its stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine, as well as with other nucleobases. Studies using model systems have demonstrated that the affinity of synthetic receptors for adenine can be tuned by altering the electronic properties of the interacting aromatic surfaces uni-muenchen.de.

Furthermore, protonation can induce conformational changes. For instance, in adenosine 5'-triphosphate (ATP), protonation of the adenine base can lead to a strong hydrogen bond between the protonated site and one of the phosphate oxygens, resulting in a more compact, coiled molecular structure acs.orgnih.gov. This highlights how a change in protonation state can directly impact the three-dimensional structure of a molecule, which in turn dictates its biological function and recognition by enzymes. Thermodynamic studies have quantified the enthalpy, entropy, and heat capacity changes associated with adenine protonation, providing a deeper understanding of the solvent-solute interactions that drive these recognition events researchgate.net. This knowledge is essential for modeling the structure-function properties of protonated adenine and its derivatives in complex biological environments acs.orgnih.gov.

Advanced Theoretical and Computational Research on Adenine Hydrochloride Hydrate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) have become central to studying complex biomolecules. pku.edu.cn

The electronic structure of adenine (B156593) is significantly influenced by protonation, as occurs in adenine hydrochloride. Theoretical calculations show that for protonated adenine, the most stable isomer is the one protonated at the N1 position. pku.edu.cnccspublishing.org.cn This protonation alters the distribution of electron density across the purine (B94841) ring system, affecting its hydrogen bonding capabilities and electrostatic potential.

Quantum chemical studies focus on key electronic properties:

Charge Distribution: The positive charge from protonation is not localized on the N1 atom but is delocalized across the entire molecule. This distribution is critical for how the molecule interacts with its environment, including water molecules in the hydrate (B1144303) form and surrounding ions.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into its electronic transitions and stability.

Proton Affinity: Theoretical calculations can quantify the proton affinity at different nitrogen sites on the adenine ring. Studies confirm that the N1 position is generally the most favorable site for protonation in the gas phase and solution, consistent with the structure of adenine hydrochloride. gatech.edu

Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign specific spectral bands to the motions of atoms within the molecule.

For protonated adenine, DFT calculations at levels such as B3LYP/aug-cc-pVTZ have been used to compute its vibrational spectrum. ccspublishing.org.cn These theoretical predictions are then compared with experimental data from techniques like Surface-Enhanced Raman Spectroscopy (SERS). researchgate.net

A characteristic and intense band observed near 735 cm⁻¹ in the SERS spectrum of adenine is assigned to the ring breathing mode. researchgate.net Theoretical calculations help confirm such assignments and can predict how these frequencies shift upon protonation or interaction with other molecules. For instance, calculations show that upon protonation, certain ring stretching and deformation modes are significantly altered due to changes in bond strengths and electronic structure. pku.edu.cnccspublishing.org.cn

Table 1: Selected Calculated Vibrational Frequencies for Protonated Adenine This table presents a selection of theoretically predicted vibrational frequencies and their assignments, illustrating the type of data generated from quantum chemical calculations.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~730-740 | Ring Breathing Mode |

| ~1450-1490 | ν(N1-C6) + β(C2H) + ν(C2-N3) + δ(NH₂) |

| ~1500-1510 | High-frequency ring stretching modes |

| ~940-950 | Ring deformation, sensitive to inter-ring interactions |

Note: Frequencies are approximate and depend on the specific computational method and basis set used. Source: pku.edu.cnresearchgate.net

The "hydrate" component of adenine hydrochloride hydrate signifies the presence of water molecules, making the study of solvation crucial. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

MD simulations of adenine in aqueous solution reveal detailed information about its hydration shell. mdpi.com Water molecules form a structured layer around the adenine molecule, engaging in hydrogen bonds with its amino group and ring nitrogens. For the hydrochloride form, simulations also account for the interactions with the chloride counter-ion. These simulations can predict dynamic properties such as the diffusion coefficient of the molecule in solution and the residence time of water molecules in its immediate vicinity. mdpi.com

The inclusion of explicit water molecules in quantum chemical calculations, often through a Polarizable Continuum Model (PCM), can also refine predictions of molecular properties by accounting for the dielectric effect of the solvent. ccspublishing.org.cn Studies on adenine tautomers have shown that solvation energies can significantly influence their relative stability. nih.gov

Molecular Modeling of Interactions

Beyond the properties of the isolated molecule, computational models are essential for understanding how adenine hydrochloride hydrate interacts with other molecules, particularly in biological contexts.

Base stacking is a fundamental interaction that stabilizes the structure of DNA and RNA. proteopedia.org It involves non-covalent interactions, primarily van der Waals forces, between the planar surfaces of adjacent nucleobases. news-medical.net Adenine, as a purine, participates in strong stacking interactions.

Table 2: Representative Calculated Stacking Interaction Energies This table provides illustrative examples of interaction energies calculated for different base stacking configurations. Negative values indicate a stabilizing interaction.

| Stacking Configuration | Interaction Energy (kcal/mol) | Primary Forces Involved |

| Adenine-Adenine | -8 to -12 | Van der Waals, Hydrophobic Effects |

| Adenine-Thymine | -7 to -9 | Van der Waals, Dipole-Dipole |

| Guanine-Cytosine | -12 to -15 | Van der Waals, Enhanced Electrostatics |

Note: Values are approximate and highly dependent on the computational model and geometry. Source: gatech.eduacs.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug design and for understanding biological pathways.

In docking studies involving adenine or its derivatives, the molecule is treated as a ligand, and its potential binding modes within a protein's active site are explored. The process involves two main steps:

Sampling: Generating a large number of possible binding poses of the ligand in the receptor's binding site.

Scoring: Estimating the binding affinity for each pose using a scoring function, which approximates the free energy of binding. The pose with the lowest energy score is predicted as the most likely binding mode. biorxiv.orgplos.org

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between adenine hydrochloride and amino acid residues in a protein's binding pocket. mdpi.com The protonated state of adenine hydrochloride is particularly important, as it can form strong salt bridges with negatively charged residues like aspartate or glutamate. The stability of these predicted binding poses is often further assessed using more computationally intensive methods like MD simulations to understand the dynamics of the ligand-receptor complex. biorxiv.org

Crystal Growth and Nucleation Theory

The theoretical and computational investigation of crystal growth and nucleation of adenine hydrochloride hydrate provides fundamental insights into the mechanisms governing its formation from solution. Nucleation, the initial step in crystallization, can occur homogeneously within a supersaturated solution or heterogeneously on foreign surfaces. For adenine hydrochloride hydrate, understanding these processes at a molecular level is crucial for controlling crystal size, morphology, and purity.

Computational studies, often employing molecular dynamics (MD) simulations, can model the early stages of nucleation. These simulations track the trajectories of individual molecules and ions in solution, revealing how adenine cations, chloride anions, and water molecules aggregate to form a stable nucleus. The size of this critical nucleus is a key parameter; for adenine, the nucleation size has been predicted to be between 8 and 14 molecules, a range that correlates well with the crystal's unit cell dimensions. While this prediction was made in the context of adenine sulfate (B86663), it provides a valuable theoretical starting point for understanding the hydrochloride hydrate system. The presence of different ions, such as chloride versus sulfate, can significantly influence the stability and structure of these initial clusters.

Once a stable nucleus is formed, crystal growth proceeds through the incorporation of molecules from the solution onto the crystal surface. Theoretical models describe this growth as a multi-step process: transport of growth units to the crystal surface, adsorption onto the surface, diffusion across the surface to an energetically favorable site (like a kink or step), and finally, incorporation into the crystal lattice. Computational fluid dynamics can be used to model the macroscopic transport phenomena, while molecular-level simulations can elucidate the surface integration kinetics. The specific hydrogen-bonding patterns and electrostatic interactions between adenine hydrochloride and water molecules dictate the growth rates on different crystal faces, ultimately determining the crystal's morphology.

Understanding Polymorphic Transformations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the study of adenine hydrochloride hydrate. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The study of polymorphism in adenine itself provides a foundational understanding, revealing the existence of at least two anhydrous polymorphs with different hydrogen-bonding patterns and thermodynamic stabilities. These findings underscore the potential for polymorphic behavior in its salt forms, including the hydrochloride hydrate.

Theoretical models and computational chemistry are powerful tools for investigating and predicting polymorphic transformations. These transformations are often mediated by solvent and can be understood through the interplay of thermodynamics and kinetics.

Thermodynamic Aspects: Computational methods, such as crystal structure prediction (CSP), can generate a landscape of energetically feasible crystal structures for a given molecule. By calculating the lattice energy of different hypothetical polymorphs of adenine hydrochloride hydrate, researchers can predict their relative stabilities. The thermodynamically most stable form is generally the one with the lowest free energy under a given set of conditions (temperature, pressure, humidity). The presence of water molecules in the crystal lattice (as hydrates) adds another layer of complexity, as the stability of a hydrate form is highly dependent on the water activity of its environment. Reversible transformations between anhydrate and hydrate forms in response to changes in relative humidity have been observed in other pharmaceutical compounds and are a key area of theoretical investigation for adenine hydrochloride hydrate.

Kinetic Aspects: A polymorphic transformation from a metastable form to a more stable form is not solely governed by thermodynamics; the kinetics of the transformation are equally important. Theoretical models of solution-mediated transformations typically involve three steps: dissolution of the metastable form, nucleation of the stable form, and growth of the stable form at the expense of the dissolving metastable form. Computational simulations can model the energy barriers associated with each of these steps. For instance, the transition from one polymorphic form to another may require a significant molecular rearrangement within the crystal lattice, which can be computationally modeled to understand the transformation pathway and rate. The table below summarizes key theoretical parameters in the study of polymorphic transformations.

| Parameter | Description | Relevance to Adenine Hydrochloride Hydrate | Computational Method |

| Lattice Energy | The energy of forming the crystal lattice from gaseous ions/molecules. | Determines the relative thermodynamic stability of different polymorphs. | Quantum Mechanics (DFT), Force Field Methods |

| Free Energy | Thermodynamic potential that includes contributions from enthalpy and entropy. | Predicts the most stable polymorph under specific temperature and pressure conditions. | Molecular Dynamics, Lattice Dynamics |

| Nucleation Barrier | The energy required to form a stable nucleus of a new polymorphic form. | Influences the kinetic feasibility and rate of the polymorphic transformation. | Umbrella Sampling, Metadynamics |

| Solvation Free Energy | The free energy change associated with dissolving a crystal in a solvent. | Differences in solubility between polymorphs drive solution-mediated transformations. | Thermodynamic Integration, Free Energy Perturbation |

Understanding these transformations is crucial, as an unintended polymorphic transition can significantly alter the properties of the final product.

Simulation of Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to crystallization. Molecular dynamics (MD) and Monte Carlo simulations are the primary computational tools used to study the self-assembly of adenine hydrochloride hydrate at the atomic level. These simulations provide a dynamic view of how individual molecules interact and arrange themselves into the precursors of a crystal lattice.

In a typical simulation of adenine hydrochloride hydrate self-assembly, a virtual box is created containing adenine cations, chloride anions, and water molecules at a specified concentration and temperature. The interactions between all atoms are described by a force field, which is a set of equations and parameters that calculate the potential energy of the system based on the positions of the atoms. By solving Newton's equations of motion, the simulation tracks the movement of every atom over time, revealing the process of aggregation and ordering.

Key Research Findings from Simulations:

Role of Water and Hydrogen Bonding: Simulations of adenine on surfaces have highlighted the crucial role of water molecules in mediating self-assembly. Water dimers can alter the hydrogen-bonding patterns between adenine molecules, leading to different two-dimensional arrangements. For adenine hydrochloride hydrate, simulations can elucidate how water molecules are integrated into the structure, forming hydrogen-bond networks that stabilize the crystal lattice. The specific coordination of water molecules around the adenine cation and chloride anion is a key determinant of the resulting hydrate's structure.

Influence of Electrostatic Interactions: The charged nature of the adeninium cation and chloride anion leads to strong electrostatic interactions that guide the self-assembly process. Simulations can map the electrostatic potential around the molecules, identifying the sites most likely to engage in intermolecular interactions. These interactions, in concert with hydrogen bonding and van der Waals forces, dictate the packing of molecules in the nascent crystal.

Aggregation Pathways: All-atom MD simulations can reveal the step-by-step mechanism of aggregation, from the formation of small clusters (dimers, trimers) to larger, more ordered structures. By analyzing the trajectories of these simulations, researchers can identify intermediate states and preferred assembly pathways, providing insights that are often difficult to obtain through experimental methods alone.

The table below presents typical parameters used in molecular dynamics simulations for studying the self-assembly of systems like adenine hydrochloride hydrate.

| Simulation Parameter | Description | Typical Values/Methods | Purpose in Studying Self-Assembly |

| Force Field | A set of functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | To accurately model the intermolecular interactions (electrostatic, van der Waals, hydrogen bonds). |

| Water Model | A specific set of parameters to describe the behavior of water molecules. | TIP3P, SPC/E, TIP4P | To correctly represent the solvent environment and its role in mediating interactions and hydration. |

| Ensemble | The set of thermodynamic variables held constant during the simulation (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) | To simulate the system under conditions that mimic experimental crystallization (e.g., constant pressure and temperature). |

| Simulation Time | The total duration of the simulated physical process. | Nanoseconds (ns) to Microseconds (µs) | To allow sufficient time for molecules to diffuse, interact, and organize into stable structures. |

| System Size | The number of atoms or molecules included in the simulation box. | Thousands to millions of atoms | To be large enough to capture the formation of pre-nucleation clusters and minimize finite-size effects. |

These computational approaches provide a powerful lens for viewing the complex processes of crystal nucleation, growth, and self-assembly, offering detailed molecular-level insights that complement experimental observations.

Emerging Research Frontiers and Future Directions

Development of Bioinspired Materials and Hydrogels

The inherent molecular recognition capabilities of adenine (B156593), specifically its hydrogen-bonding potential, have made it a focal point for the development of advanced bioinspired materials, particularly hydrogels. semanticscholar.orgnih.gov Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them highly biocompatible and suitable for a range of biomedical applications. nih.govcellgs.com

Researchers have successfully created adhesive hydrogels by incorporating adenine and its complementary nucleobase, thymine (B56734), into a polyacrylamide framework. nih.govbohrium.com These materials exhibit remarkable adhesive properties on diverse surfaces, including biological tissues, plastics, glass, and metals. nih.govbohrium.com The strong, repeatable adhesion is attributed to the specific hydrogen bonding between adenine and thymine units embedded within the hydrogel matrix. nih.gov One study demonstrated that a hydrogel driven by adenine and thymine achieved a maximum peeling strength of 330 N/m on aluminum, significantly outperforming standard polyacrylamide hydrogels. nih.govbohrium.com This robust adhesive behavior was maintained over more than 30 repeated peeling tests. nih.gov

Further innovations include the development of biocompatible hydrogels using adenine and dopamine (B1211576) immobilized on polyacrylic acid and alginic acid polymers. researchgate.net These hydrogels not only show enhanced adhesiveness but also promote cell proliferation, making them promising candidates for tissue engineering applications like wound dressings and bioglues. semanticscholar.orgresearchgate.net By mimicking the structure of skin, bilayer conductive hydrogels have been developed where one layer, composed of materials like acrylate (B77674) adenine (AAa), provides adhesiveness and stretchability. nih.gov

The versatility of adenine-based hydrogels extends to their potential as drug delivery systems. mdpi.comphysicsworld.com Their porous structure allows for the entrapment and controlled release of therapeutic agents, which is a significant area of ongoing research. nih.gov

| Material | Substrate | Maximum Peeling Strength (N/m) |

| Adenine-Thymine Polyacrylamide Hydrogel | Aluminum | 330 |

| Standard Polyacrylamide (PAAm) Hydrogel | Aluminum | 70 |

Advanced Spectroscopic Probes for in situ Analysis

Understanding the behavior of adenine at interfaces and in complex biological environments requires sophisticated analytical techniques. Advanced spectroscopic methods are emerging as critical tools for the in situ analysis of adenine, providing real-time insights into its interactions and transformations.

Infrared reflection-absorption spectroscopy (IRRAS) and surface-enhanced infrared reflection-absorption spectroscopy (ATR-SEIRAS) have been employed to study the adsorption of adenine onto gold electrodes in solution. osti.gov These techniques allow researchers to observe the vibrational modes of adenine molecules as they interact with the electrode surface. osti.gov Such studies have successfully identified the presence of both protonated and deprotonated adenine species at the electrode, offering clues about the electrochemical behavior of adenine-containing systems. osti.gov

Time-resolved spectroscopy is another powerful tool used to investigate the excited-state dynamics of adenine. For instance, studies on chromium polypyridyl complexes intercalated in DNA have used spectroscopy to directly observe the formation of adenine radical cations. acs.org This provides a window into the mechanisms of DNA photo-oxidation, where adenine radicals are formed and subsequently react. acs.org

The fundamental vibrational frequencies of adenine have been meticulously mapped out by comparing experimental infrared spectra of matrix-isolated adenine with theoretical predictions from Density Functional Theory (DFT) calculations. acs.org This foundational work is crucial for accurately interpreting the complex spectra obtained from in situ analyses of more intricate biological or materials science systems. acs.org These spectroscopic investigations are pivotal for designing new sensors and understanding the electronic and structural dynamics of adenine in various applications. researchgate.net

Novel Therapeutic Strategies Based on Adenine Metabolism Modulation

Modulating the metabolic pathways involving adenine and its derivatives is a rapidly advancing frontier in the development of new therapies for a wide range of diseases, including cancer and metabolic disorders. nih.govresearchgate.net The central role of adenine in cellular energy (as ATP), signaling (as adenosine), and genetic material makes its metabolism a rich target for therapeutic intervention. sigmaaldrich.comnih.gov

In cancer immunotherapy, a major focus is the ATP-adenosine axis. nih.gov Many tumors create an immunosuppressive microenvironment rich in adenosine (B11128), which hampers the anti-tumor activity of immune cells. researchgate.net Therapeutic strategies are being developed to block the enzymes responsible for adenosine production, such as CD39 and CD73, or to block the adenosine receptors (like A2A) on immune cells. nih.govresearchgate.net This approach aims to reduce immunosuppression and enhance the effectiveness of immune checkpoint inhibitors. nih.govresearchgate.net

Another strategy involves modulating the metabolism of nicotinamide (B372718) adenine dinucleotide (NAD). nih.gov Synthetic nucleoside analogs like tiazofurin (B1684497) and selenazofurin (B1681613) have been shown to interfere with NAD synthesis and inhibit poly(ADP-ribose) polymerase, an enzyme involved in DNA repair. nih.gov By depleting cellular NAD levels, these agents can sensitize cancer cells to DNA-damaging agents, offering a basis for new combination chemotherapies. nih.gov

Recent multiomics approaches have identified endogenous adenine as a potential driver of cardiovascular-kidney-metabolic (CKM) syndrome and a biomarker for the progression of diabetic kidney disease. nih.govsemanticscholar.org Elevated adenine levels have been shown to stimulate the mTOR pathway, which is linked to cell growth and hypertrophy. nih.govsemanticscholar.org This has led to research into therapies that can inhibit adenine accumulation or block its downstream effects, potentially by targeting enzymes like methylthioadenosine phosphorylase (MTAP) or using mTOR inhibitors like rapamycin. nih.govsemanticscholar.org

Furthermore, the advent of gene-editing technologies has opened new avenues for treating genetic disorders related to adenine metabolism. Adenine Base Editors (ABEs) are a form of CRISPR-based gene editing designed to correct specific point mutations in the genome, such as those that cause premature stop codons in genes associated with metabolic diseases. mdpi.combioworld.comoup.com This technology offers the potential for permanent, one-time treatments for certain inherited metabolic disorders. mdpi.combioworld.com

| Therapeutic Strategy | Target Pathway/Molecule | Associated Disease(s) |

| Inhibition of CD39/CD73 or Adenosine Receptors | ATP-Adenosine Axis | Cancer |

| Tiazofurin / Selenazofurin Administration | NAD and Poly(ADP-ribose) Metabolism | Cancer |

| Inhibition of Adenine Accumulation / mTOR Pathway | Endogenous Adenine / mTOR Signaling | Diabetic Kidney Disease, CKM Syndrome |

| Adenine Base Editors (ABEs) | Specific Gene Point Mutations | Inherited Metabolic Disorders |

Q & A

What are the recommended storage conditions and handling protocols for adenine hydrochloride hydrate to ensure experimental reproducibility?

Answer:

Adenine hydrochloride hydrate is hygroscopic and light-sensitive. For stability, store at 2–8°C in airtight containers under an argon atmosphere to prevent hydration/dehydration cycles . Use desiccants and avoid prolonged exposure to humidity. Handling should follow laboratory SOPs for hygroscopic compounds, including the use of N95 respirators , gloves, and eye protection .

What is the role of adenine hydrochloride hydrate in mammalian cell culture systems, and how is it typically administered in such studies?

Answer:

Adenine hydrochloride hydrate is a critical component in FAD-containing media for keratinocyte and corneal epithelial cell cultures . It serves as a precursor for cofactors (NAD, FAD) and nucleotides. Administer via aqueous solutions at 4–50 mg/mL (solubility varies with hydration state), filtered through 0.22 µm membranes to ensure sterility . Optimal concentrations are determined via dose-response assays, typically ranging from 10–100 µM in media .

How can researchers analytically resolve discrepancies in the reported solubility of adenine hydrochloride hydrate across different studies?

Answer:

Reported solubility values (4 mg/mL vs. 50 mg/mL in water ) may reflect differences in hydration state (hemihydrate vs. anhydrous) or temperature . To resolve discrepancies:

- Conduct thermogravimetric analysis (TGA) to quantify hydrate content.

- Measure solubility under controlled conditions (e.g., 25°C, pH 7.4) using UV-Vis spectroscopy (λmax = 260 nm) to verify saturation.

- Validate purity via HPLC (C18 column, 0.1% TFA mobile phase) to rule out impurities affecting solubility .

What advanced techniques are employed to characterize the hydrate morphology and crystalline structure of adenine hydrochloride hydrate?

Answer:

- X-ray crystallography (e.g., CCDC reference codes) identifies hydrate type (e.g., ion-coordinated vs. channel hydrates) and hydrogen-bonding networks .

- Differential scanning calorimetry (DSC) detects phase transitions (e.g., dehydration endotherms).

- Solid-state NMR resolves proton environments in the crystal lattice .

- Karl Fischer titration quantifies water content to confirm hydration stoichiometry .

In enzymatic cofactor studies, how does adenine hydrochloride hydrate contribute to NAD+ regeneration systems, and what experimental parameters must be optimized?

Answer:

Adenine hydrochloride hydrate is a precursor for NAD+ synthesis in enzyme cascades (e.g., alcohol dehydrogenase [ADH] and glucose dehydrogenase [GDH] systems). Key parameters:

- pH optimization (6.5–7.5) to stabilize NAD+ and enzyme activity.

- Substrate flow rates in membrane reactors to enhance cofactor regeneration efficiency .

- Enzyme immobilization on PAH/PDA composites to improve biocatalytic stability . Monitor reaction kinetics via spectrophotometric NADH detection (340 nm) .

What methodological considerations are essential when incorporating adenine hydrochloride hydrate into DNA/RNA synthesis assays to avoid interference with other nucleotides?

Answer:

- Purity validation : Use HPLC-MS to confirm absence of contaminants (e.g., guanine derivatives) .

- Concentration titration : Test adenine concentrations (0.02–0.2 mM) to avoid feedback inhibition of DNA polymerases .

- Competitive binding assays : Pre-incubate with Mg<sup>2+</sup> ions to stabilize adenine-nucleotide interactions.

- Control experiments : Include adenine-free media to assess background nucleotide incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.